(R)-4-(1-Aminoethyl)-2-methylbenzoic acid
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Overview
Description
®-4-(1-Aminoethyl)-2-methylbenzoic acid is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Chiral Amine Introduction: A chiral amine, such as ®-1-phenylethylamine, is introduced to form the chiral center.
Amidation Reaction: The amine reacts with the carboxylic acid group of 2-methylbenzoic acid under amidation conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrolysis: The resulting amide is hydrolyzed to yield ®-4-(1-Aminoethyl)-2-methylbenzoic acid.
Industrial Production Methods
Industrial production methods for ®-4-(1-Aminoethyl)-2-methylbenzoic acid may involve:
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture.
Chiral Catalysis: Employing chiral catalysts to favor the formation of the desired enantiomer during synthesis.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Chiral Intermediates: Used in the synthesis of other chiral compounds.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of specific enzymes due to its chiral nature.
Medicine
Pharmaceutical Development: Potential use in the development of drugs targeting specific pathways.
Industry
Material Science: Used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chiral center plays a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-Aminoethyl)-2-methylbenzoic acid: The enantiomer of the compound with different optical activity.
4-(1-Aminoethyl)benzoic acid: Lacks the methyl group at the 2-position.
4-(1-Aminoethyl)-3-methylbenzoic acid: Methyl group at the 3-position instead of the 2-position.
Uniqueness
®-4-(1-Aminoethyl)-2-methylbenzoic acid is unique due to its specific chiral center and the position of the methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5,7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
QGQWJUWDKKLZLF-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)C(=O)O |
Origin of Product |
United States |
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